

An In-depth Technical Guide to Peridinin: Chemical Properties and Isolation

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Compound of Interest

Compound Name: *Peridinin*

Cat. No.: *B1679608*

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This technical guide provides a comprehensive overview of the chemical and physical properties of **peridinin**, a unique light-harvesting apocarotenoid. It is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and isolation of this pigment.

Core Chemical and Physical Properties

Peridinin is a C37 carotenoid pigment characterized by an unusual molecular structure that includes an allene moiety and a lactone ring conjugated with the polyene backbone.^[1] It is primarily found in the **peridinin**-chlorophyll-protein (PCP) light-harvesting complex of dinoflagellates.^[2]

Table 1: Quantitative Data for **Peridinin**

Property	Value	Source
Molecular Formula	C ₃₉ H ₅₀ O ₇	PubChem[3]
Molar Mass	630.8 g/mol	PubChem[3]
Alternate Molar Mass	630.822 g·mol ⁻¹	Wikipedia[2]
Absorption Maximum	483 nm	Columbia Biosciences[4]
Emission Maximum	676 nm	Columbia Biosciences[4]
Molar Extinction Coefficient (ε)	1.96 x 10 ⁶ M ⁻¹ cm ⁻¹	Wikipedia[2]
Alternate Molar Extinction Coefficient (ε)	84.5 x 10 ³ M ⁻¹ cm ⁻¹ (at 466 nm in acetone)	EPIC[5]
Alternate Molar Extinction Coefficient (ε)	83.6 x 10 ³ M ⁻¹ cm ⁻¹ (at 472 nm in ethanol)	EPIC[5]

Experimental Protocol: Extraction and Isolation of Peridinin-Chlorophyll a-Protein (PCP)

The following protocol is a modified procedure for the extraction and isolation of the **Peridinin-Chlorophyll a-Protein (PCP)** complex from *Symbiodinium* cultures, as described by Ogata et al. and adapted in a subsequent study.[6]

1. Algal Culture and Harvest:

- *Symbiodinium tridacnidorum* cultures are grown in Daigo's IMK media under a white fluorescent lamp with a light intensity of 30 μmol photons m⁻² s⁻¹ at 25°C with a 12:12 hour light-dark cycle.[6]
- Cultures are harvested during the late exponential phase by centrifugation at 8000 × g for 10 minutes at 4°C.[6]

2. Cell Lysis:

- The resulting algal pellet is re-suspended in 50 mM Tris-HCl buffer (pH 7.5).[6]

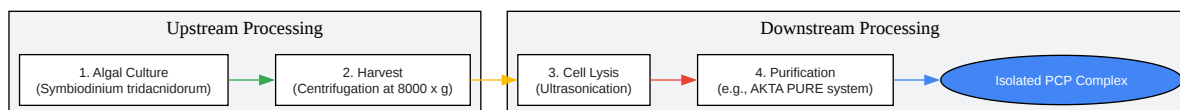
- Cell lysis is achieved through ultrasonication using a probe sonicator. This is performed in cycles of 25 seconds on, followed by 25 seconds off, and repeated 5 times. The sample is kept on ice throughout the process to prevent overheating.[6]

3. Purification:

- The crude extract is then subjected to purification using a system like the ÄKTA™ PURE.[6]
- Further purification steps, though not detailed in the provided search results, would typically involve chromatographic techniques such as ion exchange and size exclusion chromatography to isolate the PCP complex.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the extraction and isolation of the **Peridinin-Chlorophyll a-Protein (PCP)** complex.



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PCP Extraction Workflow

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